![molecular formula C13H17ClOS B14341387 Benzene, [(chlorocyclohexylmethyl)sulfinyl]- CAS No. 104354-60-1](/img/structure/B14341387.png)
Benzene, [(chlorocyclohexylmethyl)sulfinyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [(chlorocyclohexylmethyl)sulfinyl]- is an organic compound that features a benzene ring substituted with a chlorocyclohexylmethyl group and a sulfinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(chlorocyclohexylmethyl)sulfinyl]- typically involves the following steps:
Formation of Chlorocyclohexylmethyl Group: This can be achieved by chlorinating cyclohexylmethanol using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under reflux conditions.
Attachment to Benzene Ring: The chlorocyclohexylmethyl group is then attached to the benzene ring through a Friedel-Crafts alkylation reaction using aluminum chloride (AlCl3) as a catalyst.
Introduction of Sulfinyl Group: The final step involves the oxidation of the sulfide to a sulfoxide using an oxidizing agent such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Industrial Production Methods
In an industrial setting, the production of Benzene, [(chlorocyclohexylmethyl)sulfinyl]- would follow similar synthetic routes but on a larger scale. The process would involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The sulfinyl group can be reduced back to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA), potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) with a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of nitro, sulfonic acid, or halogenated derivatives.
Applications De Recherche Scientifique
Benzene, [(chlorocyclohexylmethyl)sulfinyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzene, [(chlorocyclohexylmethyl)sulfinyl]- involves its interaction with molecular targets through its functional groups. The sulfinyl group can participate in redox reactions, while the benzene ring can undergo electrophilic substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, [(chlorocyclohexylmethyl)sulfanyl]-: Similar structure but with a sulfide group instead of a sulfinyl group.
Benzene, [(chlorocyclohexylmethyl)sulfonyl]-: Similar structure but with a sulfone group instead of a sulfinyl group.
Benzene, [(cyclohexylmethyl)sulfinyl]-: Similar structure but without the chlorine atom.
Propriétés
Numéro CAS |
104354-60-1 |
|---|---|
Formule moléculaire |
C13H17ClOS |
Poids moléculaire |
256.79 g/mol |
Nom IUPAC |
[chloro(cyclohexyl)methyl]sulfinylbenzene |
InChI |
InChI=1S/C13H17ClOS/c14-13(11-7-3-1-4-8-11)16(15)12-9-5-2-6-10-12/h2,5-6,9-11,13H,1,3-4,7-8H2 |
Clé InChI |
RYJJRAKMTCKYLY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(S(=O)C2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


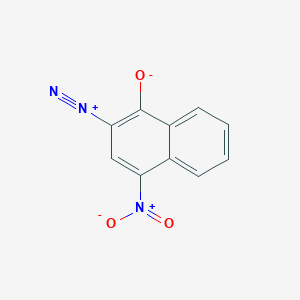
![Thiophene, 2,2'-[1,2-bis(methylene)-1,2-ethanediyl]bis-](/img/structure/B14341336.png)
![[3-[(E)-3-[(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl)oxy]-3-oxo-1-phenylprop-1-en-2-yl]phenyl]-(2-methylpropyl)azanium;dichloride](/img/structure/B14341340.png)
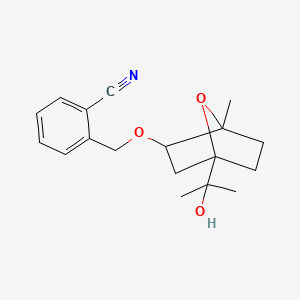
![11-Chloromethylene pentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one](/img/structure/B14341347.png)
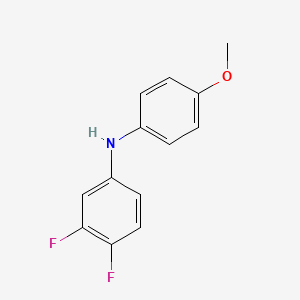
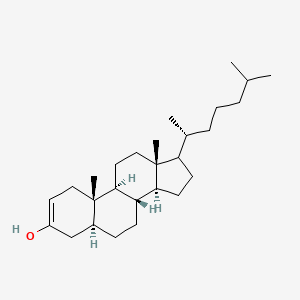
![Diethyl [3-cyano-3-(dimethylamino)prop-2-en-1-yl]phosphonate](/img/structure/B14341369.png)
![2-(4-Aminoimidazo[4,5-d]pyridazin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14341377.png)
![(1S,3Z,7Z,16R,18R)-16,18-dichloro-11,22-dihydroxy-4,8,19,19-tetramethyl-20-oxatetracyclo[11.7.1.110,14.01,16]docosa-3,7,10,12,14(22)-pentaene-15,21-dione](/img/structure/B14341389.png)
![[Fluoro(dimethyl)silyl]methyl 4-bromobenzoate](/img/structure/B14341392.png)
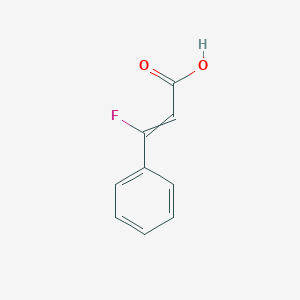
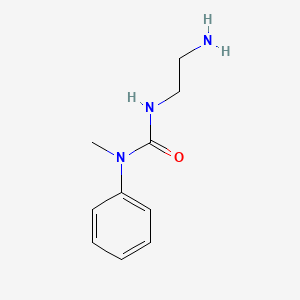
![4-Methoxy-5,7-dimethylthiopyrano[2,3-c]pyrrole;perchloric acid](/img/structure/B14341406.png)
